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Introduction
Ethenesulfonyl chloride, also known as vinylsulfonyl chloride, is a highly reactive

organosulfur compound with the chemical formula C₂H₃ClO₂S.[1] Its unique structure, featuring

a vinyl group attached to a sulfonyl chloride moiety, makes it a valuable and versatile reagent in

organic synthesis. It serves as a key building block for introducing the ethenesulfonyl group into

various molecules, a critical step in the development of pharmaceuticals, agrochemicals, and

advanced materials.[2] The high reactivity of the sulfonyl chloride group allows it to readily

undergo nucleophilic substitution, making it an indispensable tool for chemists.[2]

Given its reactivity, particularly its sensitivity to moisture, a thorough understanding of its

spectral properties is paramount for researchers, scientists, and drug development

professionals.[3] Accurate spectral characterization is essential for reaction monitoring, quality

control, and the unambiguous confirmation of molecular structure. This in-depth technical guide

provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for ethenesulfonyl chloride. It is designed to move beyond a simple

recitation of data, offering insights into the causality behind experimental choices and providing

robust, self-validating protocols for data acquisition.

Molecular Structure and Physicochemical
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A foundational understanding of the molecule's structure is the first step in interpreting its

spectral data. Ethenesulfonyl chloride is a colorless to yellowish oil, notable for its high

reactivity.[2][4] Due to its moisture sensitivity, it requires careful handling and storage under

inert and anhydrous conditions, typically in a freezer at temperatures below -20°C.[2]

Property Value Source(s)

CAS Number 6608-47-5 [2][5]

Molecular Formula C₂H₃ClO₂S [2][5]

Molecular Weight 126.56 g/mol [2][5]

Density 1.393 g/cm³ [4]

Boiling Point 52-56 °C (at 1 Torr) [4]

SMILES C=CS(=O)(=O)Cl [5]

The diagram below illustrates the molecular structure of ethenesulfonyl chloride, with atoms

numbered for reference in the subsequent NMR spectral analysis.

Caption: Molecular structure of Ethenesulfonyl Chloride with atom numbering for NMR

assignments.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR (¹H NMR) is one of the most powerful tools for elucidating the structure of organic

molecules. For ethenesulfonyl chloride, the ¹H NMR spectrum is characteristic of a vinyl

system, exhibiting a complex splitting pattern due to the distinct chemical environments and

coupling interactions of the three vinyl protons.

Data Summary and Interpretation
The predicted ¹H NMR spectrum of ethenesulfonyl chloride in deuterated chloroform (CDCl₃)

displays three distinct signals, each corresponding to one of the vinyl protons.
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

Hc 7.20
Doublet of doublets

(dd)

Jtrans = 16.2, Jcis =

9.4

Hb 6.55
Doublet of doublets

(dd)

Jtrans = 16.2, Jgem =

1.7

Ha 6.24
Doublet of doublets

(dd)
Jcis = 9.4, Jgem = 1.7

Data sourced from

iChemical[2]

Causality and Interpretation:

Chemical Shift: The protons are significantly deshielded (shifted downfield) to the 6.24-7.20

ppm range. This is a direct consequence of the powerful electron-withdrawing effect of the

adjacent sulfonyl chloride (-SO₂Cl) group, which reduces the electron density around the

vinyl protons.

Splitting Pattern: The complex "doublet of doublets" pattern arises because each vinyl proton

is magnetically coupled to the other two, with different coupling constants for geminal, cis,

and trans relationships.

Jtrans (~16.2 Hz): This large coupling constant is characteristic of protons in a trans

configuration across a double bond.

Jcis (~9.4 Hz): The smaller coupling constant is typical for protons in a cis relationship.

Jgem (~1.7 Hz): The very small coupling constant reflects the interaction between the two

geminal protons on the same carbon (C2).

Caption: ¹H-¹H coupling relationships in ethenesulfonyl chloride.

Experimental Protocol: ¹H NMR
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Given the moisture sensitivity of ethenesulfonyl chloride, meticulous sample preparation is

critical to obtain a high-quality spectrum free of artifacts from hydrolysis.

Solvent Preparation: Use a high-purity, anhydrous deuterated solvent (e.g., CDCl₃). It is best

practice to use a solvent from a freshly opened ampoule or one that has been dried over

molecular sieves.[6] For highly sensitive applications, the solvent can be degassed via

several freeze-pump-thaw cycles.

Sample Handling (Inert Atmosphere): All manipulations should be performed under an inert

atmosphere (e.g., in a nitrogen or argon-filled glovebox) to prevent exposure to atmospheric

moisture.[6]

Sample Preparation: a. In the inert atmosphere, accurately weigh 5-10 mg of

ethenesulfonyl chloride into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the

anhydrous deuterated solvent.[7] c. For quantitative analysis, a known amount of an internal

standard can be added.

Sealing the Sample: Cap the NMR tube securely with a screw cap to maintain the inert

atmosphere.[6] For long-term storage or analysis at elevated temperatures, the NMR tube

can be flame-sealed.[8]

Instrumental Parameters: a. Acquire the spectrum on a spectrometer with a field strength of

300 MHz or higher. b. Set the spectral width to cover the expected range (e.g., -1 to 12

ppm). c. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. d.

Process the data with appropriate phasing and baseline correction. Reference the spectrum

to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, detailing the

electronic environment of the carbon skeleton.

Data Summary and Interpretation
While specific experimental data for the ¹³C NMR of ethenesulfonyl chloride is not readily

available in public databases, the chemical shifts can be reliably predicted based on
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established principles and data from analogous structures. The spectrum is expected to show

two distinct signals for the two vinyl carbons.

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C1 ~140 - 150

Attached directly to the

strongly electron-withdrawing -

SO₂Cl group, causing

significant deshielding.

C2 ~130 - 140

Also deshielded due to its

participation in the π-system,

but to a lesser extent than C1.

Predicted values based on

general alkene chemical shift

ranges (115-140 ppm) and the

deshielding effect of the

sulfonyl chloride group.[9][10]

Causality and Interpretation:

The chemical shifts for both carbons fall within the typical range for sp²-hybridized carbons in

an alkene.[9]

The carbon atom directly bonded to the sulfur (C1) is expected to be further downfield

(higher ppm) than the terminal vinyl carbon (C2). This is because the inductive electron-

withdrawing effect of the -SO₂Cl group is strongest on the adjacent carbon, leading to

greater deshielding.

Experimental Protocol: ¹³C NMR
The protocol for preparing a ¹³C NMR sample is identical to that for ¹H NMR, with the same

stringent requirements for anhydrous and inert conditions.

Sample Preparation: Follow steps 1-4 as outlined in the ¹H NMR protocol. A slightly more

concentrated sample may be beneficial due to the lower sensitivity of the ¹³C nucleus.
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Instrumental Parameters: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Set the

spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm). c.

A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-

noise ratio. d. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule.

The IR spectrum of ethenesulfonyl chloride is dominated by strong absorptions characteristic

of the sulfonyl chloride and vinyl moieties.

Data Summary and Interpretation
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3010 Medium =C-H Stretch

~1680 - 1620 Variable C=C Stretch

~1410 - 1370 Strong SO₂ Asymmetric Stretch

~1204 - 1166 Strong SO₂ Symmetric Stretch

Data based on characteristic

absorption regions for sulfonyl

chlorides and alkenes.[8][11]

[12]

Causality and Interpretation:

SO₂ Stretches: The most diagnostic peaks in the spectrum are the two strong bands

corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. The

high intensity and characteristic positions of these bands are a clear indicator of the sulfonyl

group.[8][13]

Vinyl Group Vibrations: The presence of the vinyl group is confirmed by the C=C stretching

vibration and the C-H stretching vibration at a wavenumber just above 3000 cm⁻¹, a region

typically indicative of unsaturation.[11]
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Experimental Protocol: IR Spectroscopy
Due to its liquid state and reactivity, the spectrum is best obtained using a thin film method with

salt plates or using an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Thin Film Method): a. In a fume hood, place one or two drops of

ethenesulfonyl chloride onto a clean, dry salt plate (e.g., NaCl or KBr). b. Carefully place a

second salt plate on top, spreading the liquid into a thin, uniform film. c. Ensure no air

bubbles are trapped between the plates.

Sample Preparation (ATR Method): a. Place a small drop of ethenesulfonyl chloride
directly onto the ATR crystal. b. Acquire the spectrum. This method is often preferred for its

simplicity and minimal sample requirement.

Data Acquisition: a. Place the sample holder or press the ATR anvil into the spectrometer. b.

Acquire a background spectrum of the empty sample compartment or clean ATR crystal. c.

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000 to 400 cm⁻¹). d.

The final spectrum should be displayed in terms of percent transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, allowing for the determination of the molecular weight and elucidation of the

molecular structure.

Data Summary and Interpretation
The electron ionization (EI) mass spectrum of ethenesulfonyl chloride will show a molecular

ion peak and several characteristic fragment ions.
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m/z Proposed Fragment Notes

126 / 128 [C₂H₃SO₂Cl]⁺

Molecular ion peak. The M+2

peak at m/z 128 is due to the

³⁷Cl isotope.

99 / 101 [SO₂Cl]⁺
A highly characteristic

fragment for sulfonyl chlorides.

91 [C₂H₃SO₂]⁺
Loss of a chlorine radical from

the molecular ion.

63 [C₂H₃S]⁺
Further fragmentation involving

the loss of SO₂.

27 [C₂H₃]⁺

Vinyl cation, often a prominent

peak in the spectra of vinyl

compounds.

Experimental data sourced

from PubChem, NIST Mass

Spectrometry Data Center.[5]

Causality and Fragmentation Pathway:

The fragmentation of ethenesulfonyl chloride under electron ionization is initiated by the

removal of an electron to form the molecular ion (M⁺). This high-energy species then

undergoes cleavage at its weakest bonds.

α-Cleavage: The bond between the vinyl group and the sulfur atom can cleave, leading to

the loss of a vinyl radical (•C₂H₃) and the formation of the characteristic [SO₂Cl]⁺ ion (m/z

99/101).

S-Cl Bond Cleavage: The S-Cl bond can break, resulting in the loss of a chlorine radical (•Cl)

to form the [C₂H₃SO₂]⁺ ion (m/z 91).

Further Fragmentation: The [C₂H₃SO₂]⁺ ion can further lose sulfur dioxide (SO₂) to yield the

[C₂H₃S]⁺ ion (m/z 63). The formation of the stable vinyl cation [C₂H₃]⁺ (m/z 27) is also a

favorable pathway.
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[C₂H₃SO₂Cl]⁺˙
m/z 126/128

[C₂H₃SO₂]⁺
m/z 91- •Cl

[SO₂Cl]⁺
m/z 99/101

- •C₂H₃

[C₂H₃]⁺
m/z 27

- •SO₂Cl

[C₂H₃S]⁺
m/z 63

- SO₂

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for ethenesulfonyl chloride.

Experimental Protocol: Mass Spectrometry
A gas chromatography-mass spectrometry (GC-MS) system is well-suited for the analysis of

the volatile ethenesulfonyl chloride.

Sample Preparation: a. Prepare a dilute solution of ethenesulfonyl chloride in a volatile,

aprotic solvent (e.g., dichloromethane or ethyl acetate). b. The concentration should be low

(e.g., ~1 mg/mL) to avoid saturating the detector.

GC Parameters: a. Use a standard non-polar or medium-polarity capillary column (e.g., DB-

5ms). b. Set a suitable temperature program, starting at a low temperature (e.g., 40-50 °C)

and ramping up to ensure good separation from the solvent and any impurities. c. Optimize

the injector temperature to ensure volatilization without thermal decomposition.

MS Parameters (Electron Ionization - EI): a. Use a standard electron energy of 70 eV. b. Set

the mass range to scan from a low m/z (e.g., 20) to above the expected molecular weight

(e.g., 150). c. The ion source and transfer line temperatures should be maintained at a level

(e.g., 200-250 °C) to prevent condensation.

Conclusion
The comprehensive spectroscopic analysis of ethenesulfonyl chloride provides a clear and

detailed picture of its molecular structure. The ¹H NMR spectrum is defined by the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b2462211?utm_src=pdf-body-img
https://www.benchchem.com/product/b2462211?utm_src=pdf-body
https://www.benchchem.com/product/b2462211?utm_src=pdf-body
https://www.benchchem.com/product/b2462211?utm_src=pdf-body
https://www.benchchem.com/product/b2462211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2462211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


characteristic splitting pattern of its three vinyl protons, heavily influenced by the electron-

withdrawing sulfonyl chloride group. The IR spectrum is dominated by the strong, tell-tale

absorptions of the S=O bonds. Finally, mass spectrometry confirms the molecular weight and

reveals a logical fragmentation pattern, including the diagnostic [SO₂Cl]⁺ ion. Due to the

compound's reactivity, the cornerstone of reliable analysis is the rigorous application of

anhydrous and inert sample handling techniques. The data and protocols presented in this

guide serve as a validated reference for researchers, enabling confident identification and

utilization of this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2462211#ethenesulfonyl-chloride-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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